molecular formula C18H28ClNO3 B4149493 Methyl 2-[4-[(cyclooctylamino)methyl]phenoxy]acetate;hydrochloride CAS No. 1052506-50-9

Methyl 2-[4-[(cyclooctylamino)methyl]phenoxy]acetate;hydrochloride

Cat. No.: B4149493
CAS No.: 1052506-50-9
M. Wt: 341.9 g/mol
InChI Key: SFVWSUVQMYDUES-UHFFFAOYSA-N
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Description

Methyl {4-[(cyclooctylamino)methyl]phenoxy}acetate hydrochloride is an organic compound that features a phenoxy group linked to a cyclooctylamino moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(cyclooctylamino)methyl]phenoxy]acetate;hydrochloride typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide.

    Cyclooctylamino Group Introduction: The cyclooctylamino group is introduced via a reductive amination reaction, where cyclooctylamine reacts with a suitable aldehyde or ketone in the presence of a reducing agent.

    Esterification: The final step involves esterification, where the phenoxy intermediate reacts with methyl chloroacetate under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(cyclooctylamino)methyl]phenoxy}acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl {4-[(cyclooctylamino)methyl]phenoxy}acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(cyclooctylamino)methyl]phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The cyclooctylamino moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl {4-[(cyclohexylamino)methyl]phenoxy}acetate: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    Methyl {4-[(cyclopentylamino)methyl]phenoxy}acetate: Similar structure but with a cyclopentyl group.

Uniqueness

Methyl {4-[(cyclooctylamino)methyl]phenoxy}acetate hydrochloride is unique due to the presence of the cyclooctyl group, which may confer different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

methyl 2-[4-[(cyclooctylamino)methyl]phenoxy]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-21-18(20)14-22-17-11-9-15(10-12-17)13-19-16-7-5-3-2-4-6-8-16;/h9-12,16,19H,2-8,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVWSUVQMYDUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CNC2CCCCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052506-50-9
Record name Acetic acid, 2-[4-[(cyclooctylamino)methyl]phenoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052506-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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